Acetrizoate sodium, also known as sodium 3-acetamido-2,4,6-triiodobenzoate, is a chemical compound primarily used as a radiographic contrast agent in medical imaging. It is derived from acetrizoic acid and is recognized for its iodine content, which enhances the visibility of internal structures during X-ray examinations. The compound was first synthesized in 1953 by Wallingford and subsequently approved for use by the FDA in 1978 through the Johnson & Johnson subsidiary, Cilag Chemie AG .
Acetrizoate sodium is classified as an ionic compound and falls under the category of radiopaque agents. Its primary function is to enhance contrast in imaging studies, making it vital for diagnostic procedures in radiology.
The synthesis of acetrizoate sodium involves several key steps:
The synthesis can be summarized in a three-step reaction scheme involving specific reagents and conditions, such as refluxing at controlled temperatures and utilizing solvents like ethanol and distilled water for purification .
The molecular formula of acetrizoate sodium is . Its structure features a triiodinated benzene ring with an acetamido group attached to it. The presence of three iodine atoms contributes significantly to its radiopaque properties.
Acetrizoate sodium can undergo various chemical reactions typical of aromatic compounds:
The stability of acetrizoate sodium is influenced by pH and temperature; thus, careful handling is necessary during storage and application in medical settings .
The mechanism of action of acetrizoate sodium as a contrast agent involves its ability to absorb X-rays due to the high atomic number of iodine. When injected into the bloodstream or body cavities, it enhances the contrast between different tissues during imaging.
The effectiveness of acetrizoate sodium in imaging studies hinges on its concentration and distribution within the target area, which can be influenced by physiological factors such as blood flow and tissue permeability .
Acetrizoate sodium is primarily utilized in medical imaging as a contrast agent for X-ray procedures. Its ability to enhance visibility allows for better diagnosis of various conditions such as vascular diseases and tumors. Additionally, ongoing research explores its potential applications in other diagnostic techniques beyond traditional radiography .
The development of iodinated contrast media began with pyridine-based compounds in the 1920s. Uroselectan (sodium salt of 5-iodo-2-pyridone-N-acetic acid), synthesized by Arthur Binz and Curt Rath, emerged as the first clinically viable agent for intravenous urography in 1929. Its iodine atoms provided X-ray attenuation, but limitations included low iodine content (1 atom/molecule) and suboptimal solubility, causing inconsistent opacification and toxicity concerns [6] [7].
A paradigm shift occurred in 1953 when chemist Vernon Wallingford at Mallinckrodt Pharmaceuticals synthesized sodium acetrizoate (3-acetamido-2,4,6-triiodobenzoic acid), the first triiodinated benzoic acid derivative. This innovation replaced pyridine with a benzene ring, enabling three iodine atoms per molecule (55.3% iodine by weight) and improving radiopacity. The C3 acetylamino group (-NHCOCH₃) reduced toxicity compared to unsubstituted benzoic acids by minimizing protein binding and enhancing solubility. Marketed as Urokon, it achieved clinical use by 1950 [4] [5] [6].
Table 1: Evolution of Early Iodinated Contrast Agents
Compound (Year Introduced) | Chemical Base | Iodine Atoms per Molecule | Primary Clinical Use |
---|---|---|---|
Sodium Iodide (1923) | Inorganic salt | 1 | Pyelography (limited) |
Uroselectan (1929) | Pyridine ring | 1 | Intravenous urography |
Iodoxyl (1930) | Pyridine ring | 2 | Urography |
Sodium Acetrizoate (1950) | Benzoic acid | 3 | Angiography/Urography |
This structural evolution enabled high-concentration formulations (e.g., Urokon 30% and 70%), which improved vascular and soft-tissue imaging but introduced challenges like high osmolality (5–8× plasma levels), leading to hemodynamic side effects [5] [7].
Acetrizoate sodium revolutionized diagnostic imaging by enabling previously unattainable procedures. In urography, Nesbit and Lapides (1950) demonstrated its rapid renal excretion, producing clear nephrograms within 5 minutes and pyelograms within 15 minutes—a significant improvement over pyridine-based agents. This allowed non-invasive assessment of renal morphology and ureteral patency [4] [6].
Its impact extended to vascular imaging:
Table 2: Clinical Applications of Acetrizoate Sodium
Procedure | Concentration Used | Key Advantages | Limitations |
---|---|---|---|
Intravenous urography | 30–70% | Rapid renal excretion, high iodine density | Transient proteinuria, renal tubular necrosis |
Cerebral angiography | 30% | Detailed arterial phase imaging | Neurotoxicity at >30% concentration |
Peripheral angiography | 50–70% | Enhanced limb vessel opacification | Pain, endothelial damage |
Cholecystography | 70% | Gallbladder visualization without oral agents | Nausea, vomiting |
However, acetrizoate’s ionic dissociation in solution generated two osmotically active particles per triiodinated molecule, causing osmolalities >2,000 mOsm/kg. This drove the development of diatrizoate sodium (introduced in 1954), which featured a second acetamido group at the C5 position, further reducing chemotoxicity and improving safety margins for intravascular use [5] [6].
Acetrizoate sodium’s commercialization reflected strategic chemical optimization and manufacturing innovations:
Table 3: Commercial and Patent Timeline
Year | Milestone | Assignee/Manufacturer |
---|---|---|
1950 | Initial synthesis and clinical introduction of sodium acetrizoate | Mallinckrodt |
1953 | U.S. patent for crystallization process to minimize residual iodine | Mallinckrodt |
1955 | Expansion to European markets (Trade name: Triurol) | Schering AG |
1962 | Patent for stabilized formulations combining meglumine and sodium counterions | Bracco |
2013 | CN103497120A: Solid-phase synthesis for triiodobenzoates (diatrizoate focus) | University of Nanjing |
Commercial brands included Urokon (USA), Salpix (for hysterosalpingography), and Gastrografina (Portugal). Despite its decline after the 1970s due to nephrotoxicity concerns, acetrizoate established the structural template for all modern iodinated agents: a triiodinated benzene ring with hydrophilic side chains at C1, C3, and C5 positions [4] [6].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9